

AT7867 Dihydrochloride: A Technical Guide to its Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AT7867 dihydrochloride is a potent, ATP-competitive small molecule inhibitor targeting the AGC kinase family, with primary activity against Akt (also known as Protein Kinase B or PKB) and p70 S6 Kinase (p70S6K).[1][2][3] By inhibiting these key nodes in cellular signaling, AT7867 disrupts critical pathways involved in cell growth, proliferation, survival, and metabolism. This technical guide provides an in-depth overview of the mechanism of action of AT7867, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action

AT7867 exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of its target proteins.[1][3] This action prevents the phosphorylation of downstream substrates, effectively blocking the propagation of signals that are crucial for numerous cellular functions. The primary targets of AT7867 are the three isoforms of Akt (Akt1, Akt2, and Akt3) and p70S6K.[1][2][3] It also demonstrates potent inhibition of Protein Kinase A (PKA), another member of the AGC kinase family.[1][2][3] The inhibition of Akt2 by AT7867 has been shown to be ATP-competitive with a Ki of 18nM.[1][3]

The Akt signaling pathway is a central regulator of diverse cellular processes, and its hyperactivation is a common feature in many human cancers. By inhibiting Akt, AT7867



effectively curtails downstream signaling events that promote cell survival and proliferation. A key downstream effector of Akt is Glycogen Synthase Kinase 3β (GSK3β), whose phosphorylation by Akt is inhibited by AT7867.[1] Furthermore, AT7867's inhibition of p70S6K, a key regulator of protein synthesis, leads to reduced phosphorylation of the S6 ribosomal protein (S6RP), further contributing to its anti-proliferative effects.[1]

Quantitative Data

The inhibitory activity of AT7867 has been quantified against several key kinases and in various cancer cell lines. This data is summarized in the tables below for ease of comparison.

Table 1: In Vitro Kinase Inhibitory Activity of AT7867

| Kinase | IC50 (nM) |
|--------|-------------|
| Akt1 | 32[1][2][3] |
| Akt2 | 17[1][2][3] |
| Akt3 | 47[1][2][3] |
| p70S6K | 85[1][2][3] |
| РКА | 20[1][2][3] |

Table 2: Anti-proliferative Activity of AT7867 in Human Cancer Cell Lines

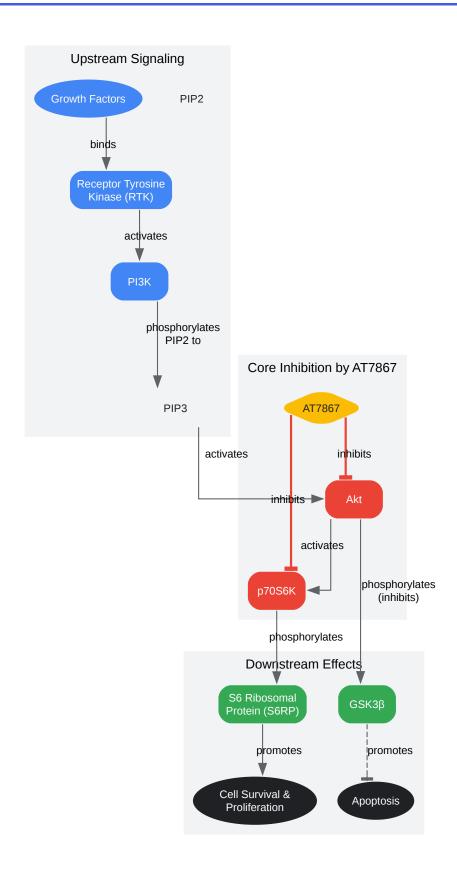


| Cell Line | Tumor Type | IC50 (μM) |
|------------|-----------------|------------------|
| MES-SA | Uterine Sarcoma | 0.9 - 0.94[1][3] |
| MDA-MB-468 | Breast Cancer | 2.26[3] |
| MCF-7 | Breast Cancer | 1.86[1][3] |
| HCT116 | Colon Cancer | 1.76[1][3] |
| HT29 | Colon Cancer | 3.0 - 3.04[1][3] |
| U87MG | Glioblastoma | 8.22[3] |
| PC-3 | Prostate Cancer | 10.37[1][3] |
| DU145 | Prostate Cancer | 11.86[3] |

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the core signaling pathway affected by AT7867 and the general workflows of key experimental procedures used to characterize its activity.

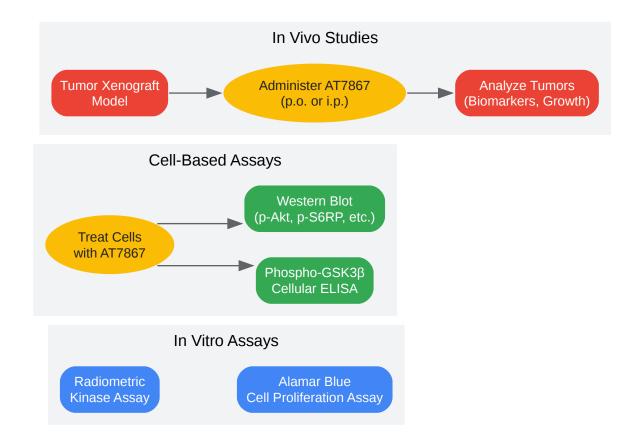




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Caption: AT7867 inhibits the PI3K/Akt/mTOR signaling pathway.





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Caption: Key experimental workflows for characterizing AT7867.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assays (Radiometric Filter Binding Format)

This protocol describes the general procedure for determining the in vitro inhibitory activity of AT7867 against specific kinases.

- 1. Reaction Setup:
- Assay reactions are prepared in the presence of varying concentrations of AT7867.



- For AKT2, the reaction mixture contains AKT2 enzyme and 25μM AKTide-2T peptide substrate in a buffer of 20mM MOPS (pH 7.2), 25mM β-glycerophosphate, 5mM EDTA, 15mM MgCl₂, 1mM sodium orthovanadate, 1mM DTT, 10μg/ml BSA, and 30μM ATP (1.16Ci/mmol).[1]
- For p70S6K, the reaction includes the p70S6K enzyme and a specific substrate in an appropriate buffer.
- For PKA, the reaction mixture contains the PKA enzyme and a specific substrate.
- 2. Incubation:
- The reaction mixtures are incubated for a specified period (e.g., 4 hours for AKT2) to allow for substrate phosphorylation.[1]
- 3. Stopping the Reaction:
- The reaction is terminated by the addition of an excess of orthophosphoric acid.[1]
- 4. Measurement of Radioactivity:
- The stopped reaction mixture is transferred to a Millipore MAPH filter plate and filtered.[1]
- The filter plates are washed to remove unincorporated [y-32P]ATP.
- Scintillant is added to the plates, and the radioactivity is measured using a scintillation counter (e.g., Packard TopCount).[1]
- 5. Data Analysis:
- IC50 values are calculated from the dose-response curves using appropriate software such as GraphPad Prism.[1]

Alamar Blue Cell Proliferation Assay

This protocol outlines the method for assessing the anti-proliferative effects of AT7867 on cancer cell lines.



1. Cell Plating:

- Cells are seeded in 96-well microplates at a density of 5,000 cells per well in medium supplemented with 10% FBS.[1]
- The plates are incubated for 24 hours to allow for cell attachment.[1]
- 2. Compound Treatment:
- Cells are treated with a range of concentrations of AT7867 or a vehicle control.
- The incubation with the compound proceeds for 72 hours.[1]
- 3. Viability Measurement:
- Alamar Blue solution is added to each well according to the manufacturer's instructions.[1]
- The plates are incubated to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.
- 4. Data Acquisition and Analysis:
- The fluorescence is read using a microplate reader.
- The IC50 value for each cell line is calculated using non-linear regression analysis with a sigmoidal dose-response equation in software like GraphPad Prism.[1]

Phospho-GSK3β (Serine 9) Cellular ELISA

This assay quantifies the inhibition of Akt activity in cells by measuring the phosphorylation of its direct substrate, GSK3β.

- 1. Cell Plating and Treatment:
- Cells are plated in 96-well microplates at 16,000 cells per well and grown for 24 hours.
- The cells are then treated with AT7867 or a vehicle control for 1 hour.[1]
- 2. Fixation and Permeabilization:



- The cells are fixed with a solution containing 3% paraformaldehyde, 0.25% glutaraldehyde, and 0.25% Triton-X100.[1]
- 3. Blocking and Antibody Incubation:
- The wells are washed and then blocked with 5% milk in Tris-buffered saline with 0.1%
 Tween-20 (TBST).[1]
- The plates are incubated overnight with a primary antibody specific for phospho-GSK3β (Serine 9).[1]
- 4. Secondary Antibody and Detection:
- After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
- A colorimetric substrate is then added, and the absorbance is measured to quantify the level of phosphorylated GSK3β.
- 5. Data Analysis:
- IC50 values for the inhibition of GSK3β phosphorylation are determined from the doseresponse curves.[1]

Western Blot Analysis for Phosphorylated Proteins

This protocol provides a general framework for detecting changes in the phosphorylation status of proteins in the Akt signaling pathway following treatment with AT7867.

- 1. Cell Lysis and Protein Extraction:
- Treat cells with AT7867 for the desired time and at the desired concentration.
- Place culture dishes on ice and wash cells with ice-cold PBS.
- Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate in a microcentrifuge tube.



- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.
- 2. Protein Quantification:
- Determine the protein concentration of each lysate using a standard method such as the BCA assay.
- 3. Sample Preparation and Gel Electrophoresis:
- Mix the protein lysate with an equal volume of 2x Laemmli sample buffer.
- Denature the proteins by heating at 95°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-40 μg) per lane onto an SDS-polyacrylamide gel.
- Run the gel to separate the proteins by size.
- 4. Protein Transfer:
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- 5. Immunoblotting:
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent nonspecific antibody binding.
- Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-Akt Ser473, phospho-S6RP) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as described above.



- 6. Signal Detection:
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Capture the chemiluminescent signal using an imaging system.
- 7. Stripping and Re-probing (for total protein):
- To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein.

Conclusion

AT7867 dihydrochloride is a well-characterized inhibitor of the Akt/p70S6K signaling pathway. Its ATP-competitive mechanism of action leads to the potent and selective inhibition of key kinases that are frequently dysregulated in cancer. The comprehensive data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and investigating its therapeutic potential.

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